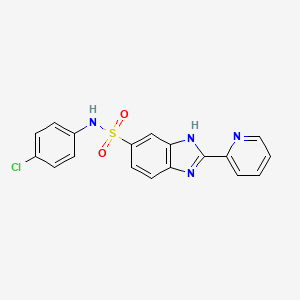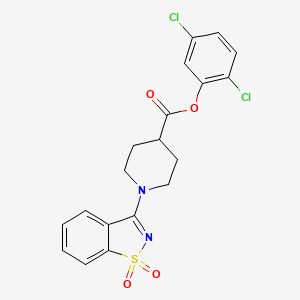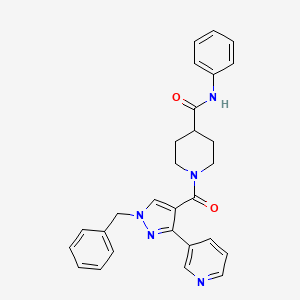
N-(4-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide, commonly known as CP-673451, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound belongs to the class of benzimidazole sulfonamides, which are known to have anticancer properties. CP-673451 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer.
Mécanisme D'action
CP-673451 acts by inhibiting the activity of a protein known as c-Met, which is overexpressed in many types of cancer. c-Met is a receptor tyrosine kinase that plays a key role in cell growth, survival, and migration. Inhibition of c-Met activity by CP-673451 leads to the suppression of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
CP-673451 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of c-Met and downstream signaling molecules, leading to the suppression of cell growth and survival. CP-673451 also induces apoptosis, or programmed cell death, in cancer cells. Additionally, CP-673451 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Avantages Et Limitations Des Expériences En Laboratoire
CP-673451 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. CP-673451 has been shown to be effective against a wide range of cancer types, making it a versatile tool for cancer research.
However, there are also limitations to the use of CP-673451 in lab experiments. It can be difficult to obtain sufficient quantities of the compound for large-scale experiments. CP-673451 has also been shown to have off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on CP-673451. One area of interest is the development of combination therapies that include CP-673451 and other anticancer agents. CP-673451 has been shown to enhance the activity of other drugs, such as docetaxel and gemcitabine, in preclinical studies. Another area of interest is the development of more potent and selective c-Met inhibitors that can overcome the limitations of CP-673451. Finally, there is interest in exploring the potential use of CP-673451 in other disease areas, such as inflammatory disorders and fibrosis.
Méthodes De Synthèse
The synthesis of CP-673451 involves the reaction of 2-pyridin-2-yl-1H-benzimidazole-5-sulfonamide with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product in high yield and purity.
Applications De Recherche Scientifique
CP-673451 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell division and survival. CP-673451 has been found to be effective against a wide range of cancer types, including breast, colon, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-pyridin-2-yl-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2S/c19-12-4-6-13(7-5-12)23-26(24,25)14-8-9-15-17(11-14)22-18(21-15)16-3-1-2-10-20-16/h1-11,23H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCQXMNSLUHJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide](/img/structure/B7453644.png)
![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)

![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)
![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)

![N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7453699.png)
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(3-phenoxyphenyl)methanone](/img/structure/B7453731.png)
![2-[[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453738.png)
